6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine
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Overview
Description
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of chlorine and difluoromethyl groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of 3-chloropyridine with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and the process may involve the use of ligands to enhance selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Scientific Research Applications
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The difluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(difluoromethyl)pyridine
- 3-(Difluoromethyl)pyridine
- 2,5-Dichloro-3-(difluoromethyl)pyridine
Uniqueness
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of novel compounds with potential biological activities .
Properties
Molecular Formula |
C8H5ClF2N2 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
6-chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H5ClF2N2/c9-7-1-6-4(2-13-7)5(3-12-6)8(10)11/h1-3,8,12H |
InChI Key |
CUANYRLKUWAPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)C(F)F |
Origin of Product |
United States |
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